molecular formula C16H14F3N5OS3 B2645846 N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide CAS No. 1396773-55-9

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide

Cat. No. B2645846
CAS RN: 1396773-55-9
M. Wt: 445.5
InChI Key: UXKSUSHINWJXQE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule. The exact method would depend on the starting materials and the specific conditions required for each reaction. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. X-ray crystallography or NMR spectroscopy could be used to analyze its structure .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For example, the carboxamide could participate in acid-base reactions, and the thiadiazole ring might undergo electrophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties, such as melting point, boiling point, solubility, and stability, would be influenced by the compound’s molecular structure. These properties could be determined experimentally .

Scientific Research Applications

Anticancer Activity

Compounds containing 1,3,4-thiadiazole and benzothiazole moieties demonstrate significant potential in anticancer research. A study synthesized and screened compounds including 1,3,4-thiadiazole, 1,3,4-selenadiazole, and triazolino[4,3-a]pyrimidines containing benzoxazole or benzothiazole components against certain cancer tumors, noting their promising anticancer activities (Abdelall et al., 2010). Another study reported the synthesis of Schiff's bases containing a thiadiazole scaffold and benzamide groups, recognizing their significant biological properties, especially in anticancer applications (Tiwari et al., 2017).

Insecticidal Assessment

The synthesis of novel heterocycles incorporating a thiadiazole moiety has been explored for their insecticidal potential against the cotton leafworm, Spodoptera littoralis. New compounds were synthesized and evaluated, indicating the potential of thiadiazole derivatives in insecticidal applications (Fadda et al., 2017).

Antimicrobial and Other Biological Activities

A range of compounds incorporating thiadiazole and benzothiazole derivatives have been investigated for various biological activities. For example, compounds containing penicillanic or cephalosporanic acid moieties and 1,3,4-thiadiazole were synthesized and exhibited notable antimicrobial, antilipase, and antiurease activities (Başoğlu et al., 2013). Moreover, compounds integrating a benzothiazole nucleus were synthesized and tested for antimicrobial properties against various bacteria and fungi, showing moderate to good inhibition (Gilani et al., 2016).

Safety And Hazards

The safety and hazards of this compound would depend on its reactivity and biological activity. Proper safety measures should be taken when handling it, especially if it’s a new or unstudied compound .

Future Directions

Future research could focus on studying this compound’s properties, reactivity, and potential applications. This could involve experimental studies as well as computational modeling .

properties

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N5OS3/c1-2-26-15-23-22-13(28-15)21-12(25)8-6-24(7-8)14-20-11-9(16(17,18)19)4-3-5-10(11)27-14/h3-5,8H,2,6-7H2,1H3,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXKSUSHINWJXQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)C2CN(C2)C3=NC4=C(C=CC=C4S3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N5OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide

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